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Compound Name: AS-041164

Cat. No.: B10767956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AS-041164 is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase

gamma (PI3Kγ) isoform, with an IC50 value of 70 nM. It exhibits reduced activity against PI3Kα

(IC50 = 240 nM), PI3Kβ (IC50 = 1.45 µM), and PI3Kδ (IC50 = 1.70 µM). The PI3K signaling

pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation,

survival, and metabolism. Its dysregulation is implicated in various diseases, making PI3K

inhibitors like AS-041164 valuable tools for research and potential therapeutic development.

These application notes provide an overview of the mechanism of action of AS-041164,

protocols for its oral administration in rats, and representative pharmacokinetic and

pharmacodynamic data based on a similar pan-class I PI3K inhibitor, pictilisib (GDC-0941), to

serve as a practical guide for preclinical studies.

Mechanism of Action: PI3K/Akt Signaling Pathway
AS-041164 exerts its effects by inhibiting PI3Kγ, a key enzyme in the PI3K/Akt signaling

cascade. This pathway is typically activated by growth factors or cytokines binding to receptor

tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This activation leads to the

phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-

trisphosphate (PIP3) by PI3K. PIP3 then acts as a second messenger, recruiting and activating

downstream effectors such as Akt. The activation of Akt triggers a cascade of phosphorylation

events that regulate various cellular processes, including cell survival, proliferation, and
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metabolism. By inhibiting PI3Kγ, AS-041164 blocks the production of PIP3 and subsequent

activation of Akt, thereby modulating these cellular functions.

PI3K/Akt Signaling Pathway

Growth Factors / Cytokines

Receptor Tyrosine Kinase (RTK) / GPCR

Binds

PI3Kγ

Activates

PIP2

PIP3

AS-041164

Inhibits

Phosphorylation

Akt

Activates

PTEN

Dephosphorylates

Downstream Effectors
(e.g., mTOR, GSK3β, FOXO)

Phosphorylates

Cellular Responses
(Survival, Growth, Proliferation)

Regulates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b10767956?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10767956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

PI3K/Akt signaling pathway and the inhibitory action of AS-041164.

Data Presentation
While specific pharmacokinetic and pharmacodynamic data for the oral administration of AS-
041164 in rats are not publicly available, the following tables present representative data from

studies with the orally administered pan-class I PI3K inhibitor, pictilisib (GDC-0941), in rats.

This information can serve as a valuable reference for experimental design and data

interpretation.

Table 1: Representative Pharmacokinetic Parameters of Pictilisib (GDC-0941) in Rats

Following a Single Oral Dose.

Parameter Value Units

Dose 30 mg/kg

Tmax < 2 hours

Clearance 49.3 mL/min/kg

Volume of Distribution (Vd) 2.52 L/kg

Total Recovery (Urine + Feces) ~98 % of dose

Data compiled from published preclinical studies of pictilisib (GDC-0941) in rats.

Table 2: Representative In Vitro and In Vivo Pharmacodynamic Effects of PI3K Inhibition.
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This table summarizes the expected pharmacodynamic effects of a PI3K inhibitor based on

preclinical studies of pictilisib (GDC-0941).

Experimental Protocols
The following protocols provide a detailed methodology for the oral administration of AS-
041164 to rats, a common procedure in preclinical research.

Protocol 1: Preparation of AS-041164 Formulation for
Oral Administration

Vehicle Selection: Based on the solubility of AS-041164, a suitable vehicle should be

chosen. Common vehicles for oral gavage in rats include water, saline, corn oil, or a

suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC).

Concentration Calculation: Determine the required concentration of the dosing solution

based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).

Formulation Preparation:

Accurately weigh the required amount of AS-041164 powder.

If preparing a solution, dissolve the compound in the chosen vehicle with the aid of gentle

heating or sonication if necessary. Ensure the compound is fully dissolved.
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If preparing a suspension, wet the powder with a small amount of the vehicle to form a

paste. Gradually add the remaining vehicle while continuously stirring or vortexing to

ensure a uniform suspension.

Storage: Store the formulation as recommended for the stability of AS-041164. If it is a

suspension, ensure it is thoroughly mixed before each administration.

Protocol 2: Oral Gavage Administration in Rats
Animal Preparation:

Weigh each rat accurately on the day of dosing to calculate the precise volume to be

administered.

Properly restrain the rat to ensure its safety and the accuracy of the administration. This

can be done by firmly grasping the rat over the shoulders and back, allowing the forelegs

to be extended. The head should be gently tilted back to straighten the path to the

esophagus.

Gavage Needle Measurement:

Measure the appropriate length for gavage needle insertion by holding the needle

alongside the rat, with the tip at the corner of the mouth and the other end at the last rib.

Mark the needle at the point corresponding to the mouth. This ensures the needle reaches

the stomach without causing injury.

Administration:

Gently insert the gavage needle into the diastema (the gap between the incisors and

molars) and advance it along the roof of the mouth towards the esophagus.

The needle should pass smoothly without resistance. If resistance is met, withdraw the

needle and re-attempt. Do not force the needle, as this can cause esophageal or tracheal

injury.

Once the needle is inserted to the pre-measured depth, slowly administer the formulation.

Post-Administration Monitoring:
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After administration, gently remove the needle and return the rat to its cage.

Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a

period of time post-dosing.

Experimental Workflow for Oral Administration of AS-041164 in Rats
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Experimental workflow for an oral administration study in rats.

Conclusion
AS-041164 is a valuable research tool for investigating the role of PI3Kγ in various

physiological and pathological processes. The provided application notes and protocols offer a

comprehensive guide for its oral administration in rats. While specific pharmacokinetic and

pharmacodynamic data for AS-041164 in this species are yet to be published, the

representative data from a similar PI3K inhibitor, pictilisib (GDC-0941), can aid in the design

and interpretation of preclinical studies. Adherence to proper experimental protocols is crucial

for obtaining reliable and reproducible results.

To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration
of AS-041164 in Rats]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10767956#oral-administration-of-as-041164-in-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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